molecular formula C14H20O3S B5596366 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone

4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone

Cat. No.: B5596366
M. Wt: 268.37 g/mol
InChI Key: GXJJGCSFRRECME-UHFFFAOYSA-N
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Description

4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone, also known as TMSB, is a synthetic compound widely used in scientific research. This compound is a ketone derivative that has been found to have a variety of biochemical and physiological effects. TMSB is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Fabrication and Application in Medicine Synthesis

The compound is utilized in the synthesis of intermediates for medical applications, such as inflammation reduction and codeine synthesis. The process involves multiple steps, including Claisen's condensation and substitution reactions, highlighting its importance in medicinal chemistry research (Jiangli Zhang, 2005).

Catalyst Development for Organic Reactions

Research has demonstrated the use of novel nanosized N-sulfonated Brönsted acidic catalysts in organic synthesis, such as the one-pot synthesis of hexahydroquinolines via Hantzsch condensation. These findings underscore the potential of sulfone derivatives in enhancing reaction yields and efficiency under solvent-free conditions, showcasing their application in green chemistry (O. Goli-Jolodar et al., 2016).

Material Science and Engineering

Sulfone derivatives are pivotal in the development of new materials with specific properties. For instance, locally and densely sulfonated poly(ether sulfone)s have been prepared for fuel cell applications, demonstrating the role of sulfone compounds in advancing energy technologies. These materials exhibit excellent proton conductivity and mechanical properties, essential for high-performance fuel cells (Kazuya Matsumoto et al., 2009).

Organic Synthesis and Chemical Reactivity

The reactivity of sulfone compounds has been extensively studied, revealing their versatility in organic synthesis. For example, research on the electrochemical reduction of sulfone derivatives has provided insights into their reactivity, leading to the development of novel synthetic pathways and the understanding of reaction mechanisms (J. Pilard et al., 2001).

Advanced Polymer Design

Sulfone derivatives play a crucial role in designing novel polymers for high-temperature applications, such as fuel cells. The synthesis of poly(aryl ether sulfone) copolymers containing specific moieties demonstrates the utility of sulfone compounds in creating materials with desirable thermal properties and chemical resistance, crucial for advanced engineering applications (E. K. Pefkianakis et al., 2005).

Properties

IUPAC Name

4-(2,3,5,6-tetramethylphenyl)sulfonylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3S/c1-9-8-10(2)13(5)14(12(9)4)18(16,17)7-6-11(3)15/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJJGCSFRRECME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)CCC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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